molecular formula C20H19F B024511 6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene CAS No. 104761-60-6

6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene

Cat. No.: B024511
CAS No.: 104761-60-6
M. Wt: 278.4 g/mol
InChI Key: RWDYYQSDVCSROA-UHFFFAOYSA-N
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Description

6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene is a polycyclic aromatic hydrocarbon with a complex structure that includes fluorine and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate fluorinated and methylated aromatic precursors.

    Cyclization: The precursors undergo cyclization reactions under controlled conditions to form the polycyclic aromatic core.

    Functional Group Introduction: Fluorine and methylidene groups are introduced through specific reactions such as halogenation and alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Purification: Advanced purification techniques such as chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and methylidene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene has several applications in scientific research:

    Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The presence of fluorine and methylidene groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene
  • 6-fluoro-7-methyl-2,3,4,7-tetrahydro-1H-benzo[a]anthracene
  • 6-fluoro-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene

Uniqueness

6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene is unique due to the specific combination of fluorine and methylidene groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

104761-60-6

Molecular Formula

C20H19F

Molecular Weight

278.4 g/mol

IUPAC Name

6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene

InChI

InChI=1S/C20H19F/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h5-6,8-9,11,13H,1,3-4,7,10H2,2H3

InChI Key

RWDYYQSDVCSROA-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C(=C)C3=C4CCCCC4=CC(=C13)F

Canonical SMILES

CC1C2=CC=CC=C2C(=C)C3=C4CCCCC4=CC(=C13)F

Synonyms

6-FHMMBA
6-fluoro-1,2,3,4,7,12-hexahydro-7-methyl-12-methylenebenz(a)anthracene

Origin of Product

United States

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